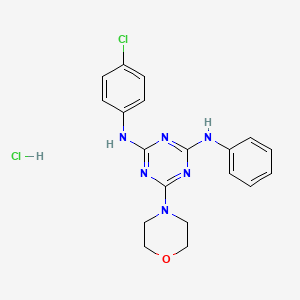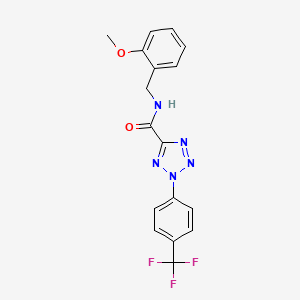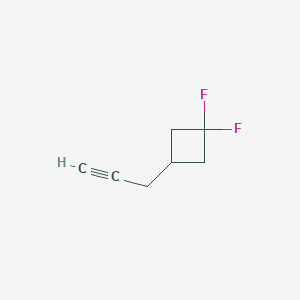
1,1-Difluoro-3-prop-2-ynylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-3-prop-2-ynylcyclobutane is a chemical compound with the molecular formula C7H8F2 . It has a molecular weight of 130.14 .
Molecular Structure Analysis
The molecular structure of 1,1-Difluoro-3-prop-2-ynylcyclobutane consists of a cyclobutane ring with two fluorine atoms attached to one carbon atom and a prop-2-ynyl group attached to another carbon atom .Physical And Chemical Properties Analysis
1,1-Difluoro-3-prop-2-ynylcyclobutane is a liquid at room temperature . It has a molecular weight of 130.14 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Photoaffinity Labeling
This compound is used as a minimally interfering photo-affinity label (MI-PAL). Photoaffinity labeling is a growing interest in chemical biology and drug discovery research to characterize the non-covalent interactome. It is used in protein profiling, the study of protein-protein interactions and complexes, and target engagement, identification, or validation studies .
Synthesis of Fluorinated Derivatives
The compound has been used in the synthesis of 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols via a one-pot epoxidation/nucleophilic ring-opening process. This process starts with readily available 1,1-difluoro-1-compounds .
Iodohydroxylation
The compound has been used in iodohydroxylation reactions. The reaction proceeds with complete regioselectivity to the 2-iodopropan-1-ol .
Formation of Bioactive Core-Structure
The compound has been used in the formation of bioactive core-structures. A 1,2-shift of the hydroxyl group is necessary. Formation of the epoxide and nucleophilic ring-opening by an amine under basic regime provides the needed reactivity .
Catalytic Hydrogenolysis
The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts. The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .
Scale-Up Synthesis
This compound can be readily scaled up to gram-scale preparation, making it suitable for large-scale industrial applications .
Safety and Hazards
The safety data sheet for 1,1-Difluoro-3-prop-2-ynylcyclobutane indicates that it is a dangerous substance. It has hazard statements including H225, H302, H315, H319, and H335, indicating that it is highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for the study and application of 1,1-Difluoro-3-prop-2-ynylcyclobutane and similar compounds are promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The presence of fluorine atoms in the structure of medicinal preparations is now very high , indicating a growing interest in the development and study of fluorine-containing compounds.
Propriétés
IUPAC Name |
1,1-difluoro-3-prop-2-ynylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2/c1-2-3-6-4-7(8,9)5-6/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDCNKIPXWFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-3-prop-2-ynylcyclobutane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)


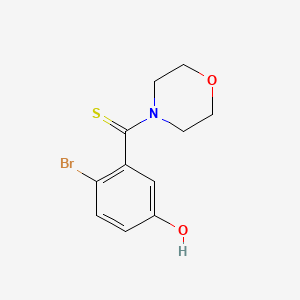
![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)
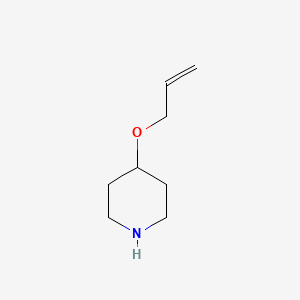
![N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzamide](/img/structure/B2861643.png)
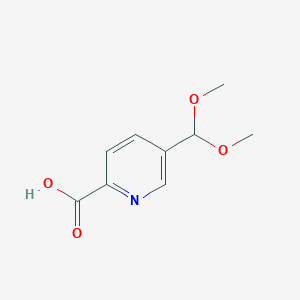
![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2861649.png)
